
12-Hydroxyheptadecatrienoic acid
Overview
Description
12-Hydroxyheptadecatrienoic acid (12-HHT) is a lipid mediator derived from arachidonic acid (AA) metabolism via the cyclooxygenase (COX) pathway. It was first identified as a byproduct of thromboxane A2 (TxA2) synthesis in platelets . Structurally, 12-HHT is a 17-carbon trienoic acid with a hydroxyl group at position 12, distinguishing it from other eicosanoids like prostaglandins (PGs) and thromboxanes (TXs).
Mechanism of Action
Target of Action
12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid that serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . BLT2 is expressed in various cells and tissues, including pulmonary epithelial type II cells and vascular endothelial cells in the mouse lung .
Mode of Action
12-HHT interacts with its target, BLT2, to exert its biological effects. This interaction contributes to the maintenance of epithelial homeostasis . The 12-HHT/BLT2 axis suppresses CysLT1 signaling in vascular endothelial cells and smooth muscle cells .
Biochemical Pathways
12-HHT is synthesized from arachidonic acid via the cyclooxygenase pathway . It is metabolized into 12-keto-heptadecatrienoic acid (12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and then into 10,11-dihydro-12-KHT (10,11dh-12-KHT) by prostaglandin reductase 1 (PTGR1) without losing the agonistic activity .
Pharmacokinetics
It is known that 12-hht is metabolized into 12-kht by 15-pgdh, and then into 10,11dh-12-kht by ptgr1 . The 15-PGDH inhibitor SW033291 completely suppresses the production of 12-KHT and 10,11dh-12-KHT, resulting in a 9-fold accumulation of 12-HHT .
Result of Action
The 12-HHT/BLT2 axis contributes to the maintenance of epithelial homeostasis . In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .
Action Environment
The action of 12-HHT can be influenced by environmental factors. For example, eye drops containing a non-steroidal anti-inflammatory drug (NSAID) inhibit the production of 12-HHT, resulting in delayed corneal wound healing . Furthermore, BLT2-deficient mice are more susceptible to lung damage by pneumolysin .
Biochemical Analysis
Biochemical Properties
12-Hydroxyheptadecatrienoic acid is synthesized from arachidonic acid via the cyclooxygenase pathway . It serves as an endogenous ligand for the low-affinity leukotriene B4 receptor 2 (BLT2) . It interacts with key enzymes in the degradation of prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1) .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function . In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous ligand of BLT2, originally identified as a low-affinity GPCR for leukotriene B4 (LTB4) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . For example, the 15-PGDH inhibitor SW033291 completely suppressed the production of 12-KHT and 10,11dh-12-KHT in MEG01s cells, resulting in a 9-fold accumulation of 12-HHT .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation .
Metabolic Pathways
This compound is involved in the metabolic pathways of arachidonic acid . It is metabolized into 12-KHT by 15-PGDH, and then 10,11dh-12-KHT by PTGR1 .
Biological Activity
12-Hydroxyheptadecatrienoic acid (12-HHT) is a bioactive fatty acid derived from arachidonic acid through the cyclooxygenase pathway. Initially considered a biologically inactive byproduct, recent studies have revealed its significant roles in various physiological processes, particularly in inflammation, wound healing, and cell signaling. This article explores the biological activities of 12-HHT, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.
12-HHT is characterized by its structure as a hydroxy fatty acid with the following molecular formula:
- Formula : C17H30O3
- Molecular Weight : 286.43 g/mol
Metabolism and Pathways
12-HHT is synthesized from arachidonic acid and can be further metabolized into various derivatives, including 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT. Key enzymes involved in this metabolism include:
- 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
- Prostaglandin Reductase 1 (PTGR1)
These enzymes play critical roles in the degradation of prostaglandins and the production of biologically active metabolites .
Wound Healing
Research indicates that 12-HHT promotes corneal wound healing through its action as an agonist for the leukotriene B4 receptor 2 (BLT2). In studies involving murine models, it was found that:
- BLT2 mRNA expression is significantly higher in corneal tissues.
- Corneal epithelial wound healing was delayed in BLT2 knockout mice compared to wild-type mice, suggesting that the 12-HHT/BLT2 axis is crucial for epithelial repair processes .
Inflammatory Response
12-HHT has been implicated in modulating inflammatory responses. It influences the migration and activation of immune cells such as neutrophils and monocytes:
- It enhances chemotaxis in neutrophils through its metabolite 12-oxo-heptadecatrienoic acid (12-oxo-HHT), which acts as a partial antagonist to thromboxane receptors, thereby inhibiting platelet aggregation and promoting anti-inflammatory pathways .
Cell Signaling
The signaling pathways activated by 12-HHT involve several key processes:
- Induction of Cytokines : Treatment with 12-HHT has been shown to upregulate pro-inflammatory cytokines such as TNF and IL-1β in keratinocytes, indicating its role in inflammatory signaling .
- Cell Migration : In vitro studies demonstrated that 12-HHT enhances keratinocyte migration independently of proliferation, highlighting its potential therapeutic applications in skin repair .
Case Studies and Research Findings
Scientific Research Applications
Inflammation and Immune Response
12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to interact with BLT2 receptors, which are involved in the regulation of immune cell functions.
- Monocyte and Neutrophil Activity : Research indicates that 12-HHT can influence monocyte and neutrophil responses during inflammation. It appears to inhibit thromboxane A2 (TXA2)-mediated platelet activation, thereby reducing thrombosis and possibly vasospasm associated with inflammatory conditions .
- Cytokine Production : In human keratinocytes, 12-HHT suppresses the synthesis of interleukin-6 (IL-6), a pro-inflammatory cytokine linked to skin inflammation, particularly in response to ultraviolet B (UVB) radiation . This suggests that 12-HHT may serve as a therapeutic agent in managing skin inflammatory conditions.
Wound Healing
The 12-HHT/BLT2 axis has been implicated in promoting wound healing processes:
- Epidermal Wound Closure : Studies have demonstrated that 12-HHT accelerates keratinocyte migration and wound closure through BLT2 receptor activation. In vitro assays using primary keratinocytes showed enhanced migration rates when treated with 12-HHT .
- Corneal Wound Healing : In murine models, the presence of 12-HHT was associated with improved corneal wound healing. BLT2 knockout mice exhibited delayed healing compared to wild-type mice, emphasizing the importance of this axis in ocular repair processes .
Cancer Research
Emerging evidence suggests that 12-HHT may influence cancer progression:
- Tumor Metastasis : The interaction between 12-HHT and BLT2 has been linked to the metastatic behavior of various cancers, including breast, prostate, and pancreatic cancers. The expression of BLT2 is associated with enhanced survival and growth of tumor cells .
- Therapeutic Targets : Given its role in cancer biology, targeting the 12-HHT/BLT2 pathway could provide new avenues for therapeutic interventions aimed at inhibiting tumor metastasis.
Potential Therapeutic Applications
The unique properties of 12-HHT suggest several potential therapeutic applications:
- Anti-inflammatory Treatments : Due to its ability to modulate inflammatory responses, 12-HHT could be developed into anti-inflammatory agents for conditions such as asthma or other allergic diseases where BLT2 is implicated .
- Wound Healing Therapies : Synthetic agonists of BLT2 that mimic the action of 12-HHT could be utilized to enhance wound healing in patients with chronic wounds or diabetic ulcers .
Data Summary Table
Case Studies
- Skin Wound Healing : A study demonstrated that administration of 12-HHT significantly accelerated re-epithelialization in a mouse model compared to controls. The mechanism involved increased TNFα and metalloproteinase production through BLT2 activation .
- Corneal Repair : Another investigation showed that topical application of 12-HHT improved corneal epithelial wound healing by promoting cellular migration and proliferation mediated by BLT2 signaling pathways .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying 12-HHT in biological samples?
To detect 12-HHT, use high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry for precise quantification . For cell culture or tissue samples, enzyme-linked immunosorbent assays (ELISAs) can be employed, provided antibodies specific to 12-HHT are validated for cross-reactivity . In platelet studies, thin-layer chromatography (TLC) with radiolabeled arachidonic acid ([¹⁴C]-AA) tracks 12-HHT production alongside thromboxane B₂ (TXB₂) and hydroxyeicosatetraenoic acids (HETEs) . Ensure internal standards (e.g., deuterated 12-HHT) are included to correct for recovery rates.
Q. How is 12-HHT biosynthesized, and what enzymatic pathways should be targeted for inhibition studies?
12-HHT is primarily produced during thromboxane A₂ (TXA₂) synthesis via thromboxane-A synthase (TxAS) cleavage of prostaglandin H₂ (PGH₂) . However, a TxAS-independent pathway exists, where glutathione (GSH) facilitates non-enzymatic breakdown of PGH₂ into 12-HHT under physiological conditions . To study these pathways:
- Use aspirin to inhibit cyclooxygenase (COX-1/COX-2) and block PGH₂ formation .
- Apply TxAS inhibitors (e.g., ozagrel) to isolate TxAS-dependent vs. GSH-dependent 12-HHT production .
- Control GSH levels and selenium status, as cytosolic GSH peroxidases regulate COX-1 activity .
Q. What are the standard protocols for isolating 12-HHT from complex lipid mixtures?
Employ solid-phase extraction (SPE) with C18 cartridges to enrich 12-HHT from biological matrices. Follow with reverse-phase HPLC using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) . For structural confirmation, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode, monitoring the m/z 293 → 195 transition for 12-HHT .
Advanced Research Questions
Q. How can researchers resolve contradictions in 12-HHT’s reported roles in inflammation and receptor signaling?
Conflicting data arise from 12-HHT’s dual roles:
- As a BLT2 receptor ligand , it promotes chemotaxis in keratinocytes and cancer cells .
- In platelet studies, it is often dismissed as a TXA₂ byproduct .
To address contradictions: - Use BLT2 knockout models to isolate 12-HHT-specific effects .
- Compare outcomes in tissue-specific COX-1 vs. COX-2 knockout systems to clarify isoform contributions .
- Apply biased ligand assays to differentiate 12-HHT signaling from other eicosanoids .
Q. What experimental designs are optimal for studying 12-HHT’s cross-species variability?
12-HHT production varies across species due to differences in TxAS activity and GSH peroxidase expression . Design studies with:
- Species-matched controls (e.g., human vs. murine platelets).
- Selenium supplementation protocols to standardize GSH peroxidase activity .
- Metabolomic profiling to quantify 12-HHT alongside other eicosanoids (e.g., TXB₂, 12-HETE) .
Q. How can researchers validate 12-HHT’s functional significance in vivo?
- Use genetic models : Overexpress TxAS or BLT2 receptors in target tissues .
- Apply stable isotope tracing (e.g., ¹³C-arachidonic acid) to track 12-HHT flux in real-time .
- Combine pharmacological inhibition (e.g., BLT2 antagonists) with behavioral or histological endpoints in disease models (e.g., cancer metastasis, vascular inflammation) .
Q. What statistical approaches are recommended for analyzing 12-HHT data with high variability?
For non-normally distributed data (common in small-sample eicosanoid studies), use non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc) . For multivariate analyses (e.g., metabolomics), apply Spearman’s rank correlation to identify associations between 12-HHT and clinical parameters . Report effect sizes and confidence intervals to enhance reproducibility .
Q. Methodological Considerations
Q. How should researchers address the instability of 12-HHT in aqueous solutions during experiments?
- Store samples at -80°C under nitrogen to prevent oxidation.
- Add antioxidants (e.g., butylated hydroxytoluene) to extraction buffers .
- Conduct time-course experiments to quantify degradation rates under experimental conditions.
Q. What controls are essential for studies investigating 12-HHT’s interaction with lipid membranes?
- Include lipid raft disruptors (e.g., methyl-β-cyclodextrin) to assess membrane dependency.
- Use scrambled peptide controls in BLT2 binding assays .
- Validate findings with competitive inhibition assays using synthetic 12-HHT analogs .
Q. Data Interpretation and Reporting
- Follow Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility: Detail methods in the main text or supplementary materials .
- Use NIST-referenced thermodynamic data (e.g., enthalpy values) when reporting 12-HHT’s physical properties .
- Adhere to SRQR standards for qualitative reporting, including contextual factors (e.g., cell passage number, donor variability) .
Comparison with Similar Compounds
Physiological Roles :
- Wound Healing: 12-HHT activates BLT2, a G protein-coupled receptor (GPCR), to accelerate keratinocyte migration and re-epithelialization .
- Inflammation : Elevated 12-HHT levels correlate with immune cell activation and vascular permeability .
- Blood Coagulation : 12-HHT is produced during platelet aggregation, reaching concentrations of 500–900 nM in human blood .
12-HHT shares biosynthetic and functional overlaps with other AA-derived lipid mediators. Below is a detailed comparison:
Thromboxane B2 (TxB2)
Key Difference : Unlike TxB2, 12-HHT production persists under TXAS inhibition, suggesting distinct regulatory roles in hemostasis .
12-Hydroxyeicosatetraenoic Acid (12-HETE)
Key Difference : 12-HETE is primarily pro-inflammatory, whereas 12-HHT exhibits dual roles in inflammation resolution (via BLT2) and tissue repair .
Prostaglandins (PGD2, PGE2)
Key Difference : 12-HHT lacks classical prostaglandin receptors but shares precursor (PGH2) utilization with PGD2/PGE2 .
Leukotriene B4 (LTB4)
Property | 12-HHT | LTB4 | References |
---|---|---|---|
Biosynthesis | COX-derived | 5-Lipoxygenase (5-LOX)-derived | |
Receptor | BLT2 | BLT1 | |
Function | Epithelial repair, BLT2 activation | Neutrophil recruitment, inflammation |
Key Difference : LTB4 is a potent chemoattractant, while 12-HHT’s BLT2 activation promotes tissue repair without significant chemoattractant activity .
Research Findings and Implications
- Dual Biosynthesis : 12-HHT production is partially resistant to TXAS inhibitors, making it a resilient mediator in inflammatory and thrombotic conditions .
- Therapeutic Potential: NSAIDs reduce 12-HHT levels, delaying wound healing, while BLT2 agonists may accelerate tissue repair .
Data Tables
Table 1. Comparative Levels of 12-HHT and TxB2 in Human Blood
Condition | 12-HHT (nM) | TxB2 (nM) | References |
---|---|---|---|
Baseline (Human) | 500–900 | 200–400 | |
TXAS Inhibition | 200–500 | Undetectable |
Table 2. Receptor Affinities of 12-HHT and Analogues
Compound | Receptor | EC50 (nM) | Function | References |
---|---|---|---|---|
12-HHT | BLT2 | 100–200 | Wound healing | |
LTB4 | BLT1 | 1–10 | Neutrophil recruitment | |
12-HETE | GPR31 | 500–1000 | Angiogenesis |
Properties
IUPAC Name |
(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJHGXXZWHSBG-WBGSEQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12S-HHT | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54397-84-1 | |
Record name | 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54397-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12S-HHT | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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